N-(3-Fluorophenyl)pivalamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(3-fluorophenyl)-2,2-dimethylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO/c1-11(2,3)10(14)13-9-6-4-5-8(12)7-9/h4-7H,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUTPRGMDSOTCJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC(=CC=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00378973 | |
| Record name | N-(3-Fluorophenyl)pivalamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00378973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81740-17-2 | |
| Record name | N-(3-Fluorophenyl)pivalamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00378973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to N-(3-Fluorophenyl)pivalamide (CAS 81740-17-2)
This guide provides a comprehensive technical overview of N-(3-Fluorophenyl)pivalamide, a key intermediate in synthetic organic chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the core physicochemical properties, synthesis protocols, spectral characterization, and practical applications of this compound, grounding all information in established scientific principles and validated methodologies.
Introduction and Strategic Importance
This compound, also known as pivalic acid N-(3-fluorophenyl)amide, serves as a crucial building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The incorporation of a fluorine atom on the phenyl ring is a common strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties, such as metabolic stability, lipophilicity, and binding affinity. The pivalamide group, with its bulky tert-butyl moiety, provides steric hindrance that can influence molecular conformation and protect the amide bond from enzymatic cleavage. Understanding the fundamental properties and synthetic routes of this intermediate is therefore essential for its effective utilization in research and development.
Physicochemical and Structural Properties
The unique combination of the fluorophenyl ring and the pivaloyl group imparts specific characteristics to the molecule. These properties are critical for predicting its behavior in various chemical environments, from reaction conditions to biological assays.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 81740-17-2 | N/A |
| Molecular Formula | C₁₁H₁₄FNO | N/A |
| Molecular Weight | 195.23 g/mol | N/A |
| Appearance | White to off-white crystalline solid | N/A |
| Melting Point | 129-133 °C | N/A |
| Boiling Point | Data not readily available | N/A |
| Solubility | Soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. Limited solubility in water. | N/A |
| Purity | Typically >98% (as supplied by commercial vendors) | N/A |
Synthesis and Purification: A Validated Protocol
The most common and efficient synthesis of this compound involves the acylation of 3-fluoroaniline with pivaloyl chloride. This reaction is a classic example of nucleophilic acyl substitution.
Rationale for Reagent and Condition Selection
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3-Fluoroaniline: The primary amine serves as the nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride.
-
Pivaloyl Chloride: The acylating agent. Its high reactivity makes the reaction proceed efficiently. The bulky tert-butyl group is a key structural feature of the final product.
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Base (e.g., Triethylamine or Pyridine): Essential for scavenging the hydrochloric acid (HCl) byproduct generated during the reaction. The removal of HCl drives the equilibrium towards the product and prevents the protonation of the starting aniline, which would render it non-nucleophilic.
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Solvent (e.g., Dichloromethane or Tetrahydrofuran): An aprotic solvent is chosen to dissolve the reactants without participating in the reaction. Dichloromethane is often preferred for its ease of removal during workup.
Step-by-Step Synthesis Workflow
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Reaction Setup: To a solution of 3-fluoroaniline (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add a suitable base such as triethylamine (1.2 eq). Cool the reaction mixture to 0 °C in an ice bath.
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Acylation: Slowly add pivaloyl chloride (1.1 eq) dropwise to the cooled solution. The slow addition helps to control the exothermic nature of the reaction.
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting aniline.
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Aqueous Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl solution to remove excess base, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine to remove residual water.
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Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: The resulting crude solid is typically purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound as a white crystalline solid.
Workflow Visualization
Caption: A step-by-step workflow for the synthesis and purification of this compound.
Spectral Characterization and Analysis
Structural confirmation of the synthesized this compound is achieved through a combination of spectroscopic techniques. Each method provides unique information about the molecular structure.
¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) provides information about the chemical environment of hydrogen atoms in the molecule.
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tert-Butyl Protons: A characteristic singlet peak is expected around δ 1.3 ppm, integrating to 9 protons. This upfield shift and singlet multiplicity are due to the magnetic equivalence of the nine protons and the absence of adjacent protons for coupling.
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Amide Proton: A broad singlet is typically observed in the downfield region (δ 7.5-9.0 ppm), corresponding to the N-H proton. The chemical shift can be variable depending on the solvent and concentration.
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Aromatic Protons: The four protons on the fluorophenyl ring will appear as complex multiplets in the aromatic region (δ 6.8-7.8 ppm) due to proton-proton and proton-fluorine couplings.
¹³C NMR Spectroscopy
Carbon-13 NMR provides information about the carbon skeleton.
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Carbonyl Carbon: A peak around δ 176-178 ppm is characteristic of the amide carbonyl carbon.
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tert-Butyl Carbons: The quaternary carbon of the tert-butyl group will appear around δ 39-40 ppm, and the methyl carbons will show a signal around δ 27-28 ppm.
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Aromatic Carbons: The signals for the aromatic carbons will be observed between δ 110-165 ppm. The carbon directly attached to the fluorine atom will show a large coupling constant (¹J C-F).
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound. For this compound, the expected molecular ion peak [M]⁺ or the protonated molecular ion peak [M+H]⁺ would be observed at m/z 195 or 196, respectively, confirming the molecular formula C₁₁H₁₄FNO.
Infrared (IR) Spectroscopy
IR spectroscopy helps to identify the functional groups present in the molecule.
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N-H Stretch: A sharp peak around 3300-3400 cm⁻¹ corresponds to the stretching vibration of the N-H bond.
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C=O Stretch: A strong absorption band in the region of 1660-1680 cm⁻¹ is characteristic of the amide carbonyl (C=O) stretching vibration.
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C-F Stretch: A strong band in the fingerprint region, typically around 1200-1300 cm⁻¹, indicates the presence of the C-F bond.
Analytical Workflow Diagram
Caption: The analytical workflow for the structural elucidation and purity confirmation of this compound.
Applications in Research and Drug Development
This compound is not typically an active pharmaceutical ingredient (API) itself but rather a valuable intermediate. Its utility stems from the ability to introduce the 3-fluorophenylamino moiety into a target molecule.
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Synthesis of Kinase Inhibitors: Many small molecule kinase inhibitors feature substituted aniline cores. This compound can be a precursor to such structures after deprotection or modification of the pivaloyl group.
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Development of Agrochemicals: The fluorophenyl group is also a common feature in modern pesticides and herbicides, where it can enhance efficacy and selectivity.
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Material Science: Amide-containing compounds can have applications in the development of novel polymers and materials with specific thermal or mechanical properties.
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
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Safety Data Sheet (SDS): Always consult the material's SDS before use for detailed information on hazards, handling, and emergency procedures.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
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Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a synthetically valuable compound whose properties are well-defined by the interplay of its fluorinated aromatic ring and sterically demanding pivalamide group. The straightforward and high-yielding synthesis, coupled with clear spectroscopic handles for characterization, makes it a reliable building block for medicinal chemists and material scientists. This guide has provided a comprehensive overview of its synthesis, characterization, and handling, offering a solid foundation for its application in advanced scientific research.
References
Due to the nature of this compound being a chemical intermediate, comprehensive peer-reviewed articles are less common than supplier-provided technical data. The information presented is a synthesis of data available from major chemical suppliers and foundational organic chemistry principles.
An In-depth Technical Guide to the Spectral Characterization of N-(3-Fluorophenyl)pivalamide
Molecular Structure and Spectroscopic Overview
N-(3-Fluorophenyl)pivalamide possesses a well-defined structure comprising a pivaloyl group (tert-butyl amide) attached to a 3-fluorinated aniline ring. This combination of a bulky, aliphatic moiety and a substituted aromatic ring gives rise to a distinct and predictable spectroscopic fingerprint. Our analysis will proceed by dissecting the expected signals in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), explaining the underlying chemical principles that govern the spectral output.
Caption: Molecular structure of this compound with aromatic positions numbered.
¹H NMR Spectroscopy: Probing the Proton Environment
Proton NMR (¹H NMR) is arguably the most powerful tool for confirming the successful synthesis of this target molecule. The spectrum is expected to be clean and highly informative, with distinct signals for the amide proton, the aromatic protons, and the tert-butyl group.
Experimental Protocol
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Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for amides as it slows the N-H proton exchange, resulting in a sharper, more easily identifiable amide peak.
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Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.
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Acquisition Parameters:
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Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30').
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Acquisition Time: ~3-4 seconds.
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Relaxation Delay (d1): 1-2 seconds.
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Number of Scans: 8-16 scans, depending on sample concentration.
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Referencing: Calibrate the chemical shift scale to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm or DMSO at 2.50 ppm).
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Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Signal Assignment | Predicted δ (ppm) | Multiplicity | Integration | Coupling Constant(s) (J, Hz) |
| Amide N-H | 9.5 - 10.5 | Singlet (broad) | 1H | N/A |
| Aromatic H -2' | 7.5 - 7.7 | Doublet of triplets | 1H | JH2'-H6' ≈ 2.0, JH2'-F ≈ 11.0 |
| Aromatic H -4' | 6.8 - 7.0 | Doublet of triplets | 1H | JH4'-H5' ≈ 8.0, JH4'-F ≈ 8.0 |
| Aromatic H -5' | 7.2 - 7.4 | Triplet of doublets | 1H | JH5'-H4' ≈ 8.0, JH5'-H6' ≈ 8.0 |
| Aromatic H -6' | 7.3 - 7.5 | Doublet of doublets | 1H | JH6'-H5' ≈ 8.0, JH6'-H2' ≈ 2.0 |
| tert-Butyl C(CH ₃)₃ | 1.2 - 1.4 | Singlet | 9H | N/A |
Interpretation and Expert Insights
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Amide Proton (N-H): This proton is expected to appear far downfield due to the deshielding effects of the adjacent carbonyl group and its participation in hydrogen bonding. Its broadness is characteristic and results from quadrupole broadening from the adjacent ¹⁴N nucleus and potential slow chemical exchange.
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tert-Butyl Protons: The nine protons of the pivaloyl group are chemically equivalent due to rapid rotation around the C-C bonds. This results in a single, sharp peak with an integration of 9H, a hallmark of this functional group.
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Aromatic Region: The aromatic protons are the most complex. The fluorine atom at the C3' position breaks the symmetry of the ring.
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Fluorine Coupling: The key to assigning these peaks lies in observing the through-bond coupling between the protons and the ¹⁹F nucleus. The magnitude of the coupling constant (J) depends on the number of bonds separating the nuclei: ortho (³JHF) > meta (⁴JHF) > para (⁵JHF).
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H-2': This proton is ortho to the fluorine, leading to a large coupling constant (JH2'-F ≈ 11.0 Hz). It is also meta to H-6', resulting in a smaller coupling. This combination gives a doublet of triplets.
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H-4': This proton is also ortho to the fluorine, but on the other side, leading to a similar large coupling. It is coupled to H-5', giving rise to a doublet of triplets.
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The remaining protons (H-5' and H-6') can be assigned based on their coupling to their neighbors.
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¹³C NMR Spectroscopy: The Carbon Skeleton
Carbon NMR provides complementary information, confirming the number of unique carbon environments and the presence of key functional groups like the carbonyl and the fluorine-bearing carbon.
Experimental Protocol
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Methodology: Use the same sample prepared for ¹H NMR.
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Instrument Setup: Acquire on the same spectrometer.
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Acquisition Parameters:
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Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., 'zgpg30').
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Spectral Width: 0 - 200 ppm.
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Relaxation Delay (d1): 2 seconds.
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Number of Scans: 512 - 1024 scans are typically required due to the low natural abundance of ¹³C.
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Predicted ¹³C NMR Data (101 MHz, DMSO-d₆)
| Signal Assignment | Predicted δ (ppm) | Key Feature |
| Carbonyl (C =O) | 175 - 178 | Downfield, characteristic of amides |
| Aromatic C 1' | 140 - 142 | Amide-bearing, deshielded |
| Aromatic C 3' | 160 - 164 (d) | Fluorine-bearing, large ¹JCF ≈ 240-250 Hz |
| Aromatic C 5' | 129 - 131 | |
| Aromatic C 2' | 113 - 115 (d) | ortho to F, ²JCF ≈ 21 Hz |
| Aromatic C 4' | 109 - 111 (d) | ortho to F, ²JCF ≈ 21 Hz |
| Aromatic C 6' | 106 - 108 (d) | para to F, ⁴JCF ≈ 3 Hz |
| tert-Butyl C (CH₃)₃ | 38 - 40 | Quaternary aliphatic carbon |
| tert-Butyl C(C H₃)₃ | 27 - 29 | Methyl carbons |
Interpretation and Expert Insights
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Carbon-Fluorine Coupling: The most definitive feature in the ¹³C NMR spectrum is the splitting of carbon signals due to coupling with the ¹⁹F nucleus. The carbon directly attached to the fluorine (C3') will appear as a doublet with a very large coupling constant (¹JCF). The carbons ortho (C2', C4') and meta (C1', C5') to the fluorine will also show smaller doublet splittings. This pattern is an unambiguous confirmation of the fluorine's position on the aromatic ring.
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Carbonyl Carbon: The amide carbonyl carbon appears significantly downfield, as expected, typically around 176 ppm.
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Aliphatic Carbons: The quaternary and methyl carbons of the tert-butyl group will appear in the upfield aliphatic region, confirming the pivaloyl moiety.
Infrared (IR) Spectroscopy: Functional Group Analysis
IR spectroscopy is a rapid and effective method for verifying the presence of the key functional groups within the molecule. It provides a "molecular fingerprint" based on the vibrational frequencies of chemical bonds.
Experimental Protocol
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Methodology: Use an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory, which is ideal for solid or liquid samples.
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Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
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Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹, typically co-adding 16 or 32 scans for a good signal-to-noise ratio.
Predicted Key IR Absorption Bands
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |
| N-H Stretch | 3300 - 3250 | Medium, sharp |
| Aromatic C-H Stretch | 3100 - 3000 | Medium |
| Aliphatic C-H Stretch | 2970 - 2870 | Strong |
| Amide I (C=O Stretch) | 1680 - 1650 | Strong, sharp |
| Amide II (N-H Bend) | 1550 - 1510 | Strong |
| Aromatic C=C Stretch | 1600 & 1480 | Medium |
| C-F Stretch | 1250 - 1100 | Strong |
Interpretation and Expert Insights
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Amide Signature: The presence of a strong, sharp absorption band around 1670 cm⁻¹ (Amide I) and another strong band around 1530 cm⁻¹ (Amide II) is conclusive evidence for the secondary amide linkage. The N-H stretch around 3280 cm⁻¹ further confirms this.
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Fluorine Confirmation: A strong, often complex band in the 1250-1100 cm⁻¹ region is characteristic of the C-F bond stretch, confirming the fluorination of the aromatic ring.
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Aliphatic and Aromatic C-H: The spectrum will be bookended by C-H stretching vibrations: sharp, strong peaks just below 3000 cm⁻¹ for the tert-butyl group and weaker peaks just above 3000 cm⁻¹ for the aromatic ring.
Mass Spectrometry: Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and offers structural clues through its fragmentation pattern. Electron Ionization (EI) is a common technique that induces reproducible fragmentation.
Experimental Protocol
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Methodology: Introduce a dilute solution of the compound (e.g., in methanol or acetonitrile) into a mass spectrometer via direct infusion or through a GC/LC inlet.
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Ionization: Use Electron Ionization (EI) at 70 eV.
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Analysis: Scan a mass-to-charge (m/z) range, for example, from 40 to 300 amu.
Predicted Mass Spectrum Data
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Molecular Formula: C₁₁H₁₄FNO
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Exact Mass: 195.1059 g/mol
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Molecular Ion (M⁺): m/z = 195
Primary Fragmentation Pathway
The most characteristic fragmentation pathway for N-acyl anilines is the alpha-cleavage of the bond between the carbonyl carbon and the quaternary carbon of the pivaloyl group. This is a highly favorable process that leads to the formation of a stable tert-butyl carbocation.
Caption: Predicted primary fragmentation pathway of this compound under EI-MS.
Predicted Major Fragments
| m/z | Proposed Fragment | Significance |
| 195 | [C₁₁H₁₄FNO]⁺˙ | Molecular Ion (M⁺) |
| 138 | [M - C(CH₃)₃]⁺ | Loss of the tert-butyl group |
| 111 | [FC₆H₄NH₂]⁺˙ | 3-Fluoroaniline radical cation |
| 57 | [C(CH₃)₃]⁺ | tert-Butyl cation (often the base peak) |
Interpretation and Expert Insights
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Molecular Ion: The peak at m/z 195 confirms the molecular weight of the target compound.
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Base Peak: The most intense peak in the spectrum (the base peak) is predicted to be at m/z 57. This corresponds to the highly stable tert-butyl carbocation. The presence of a dominant peak at m/z 57 is a very strong indicator of a pivaloyl or other tert-butyl-containing moiety in the structure.
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Confirmatory Fragments: The fragment at m/z 138, representing the molecular ion after loss of the tert-butyl group, is another key piece of evidence confirming the overall structure.
Conclusion
The combination of NMR, IR, and MS provides a comprehensive and self-validating system for the structural confirmation of this compound. The predicted data, grounded in established spectroscopic principles, serves as a reliable benchmark for researchers. The ¹H NMR confirms the connectivity and proton count, while ¹³C NMR, with its characteristic C-F coupling, pinpoints the fluorine's location. IR spectroscopy provides rapid confirmation of the essential amide and fluoroaromatic functional groups. Finally, mass spectrometry confirms the molecular weight and reveals a predictable fragmentation pattern dominated by the stable tert-butyl cation. Together, these techniques offer an unambiguous and authoritative characterization of the target molecule.
References
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Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
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Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
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Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
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Reich, H. J. Structure Determination Using Spectroscopy. University of Wisconsin. [Link]
Role of fluorine in N-(3-Fluorophenyl)pivalamide activity
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Methodological & Application
Using N-(3-Fluorophenyl)pivalamide to synthesize kinase inhibitors
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Synthetic routes to N-(3-Fluorophenyl)pivalamide analogs
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Troubleshooting & Optimization
Common side reactions in the synthesis of N-(3-Fluorophenyl)pivalamide
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N-(3-Fluorophenyl)pivalamide stability and storage conditions
Welcome to the technical support center for N-(3-Fluorophenyl)pivalamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on the stability, storage, and handling of this compound. Below you will find frequently asked questions, troubleshooting guides, and experimental protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
For long-term stability, this compound should be stored in a tightly sealed container in a dry environment at 2-8°C.[1] It is also advisable to protect it from light, as with many aromatic compounds, to prevent potential photodegradation.[2] The storage area should be cool, dry, and well-ventilated.[3][4]
Q2: What are the likely degradation pathways for this compound?
While specific degradation pathways for this compound are not extensively documented in publicly available literature, we can infer potential pathways based on its structure—an aromatic amide. The primary routes of degradation are likely to be:
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Hydrolysis: The amide bond is susceptible to hydrolysis, especially under strong acidic or basic conditions, which would yield 3-fluoroaniline and pivalic acid. Studies on similar aromatic amides have investigated their potential cleavage to primary aromatic amines.[5]
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Oxidation: The aromatic ring and the amide nitrogen can be susceptible to oxidation, particularly if exposed to strong oxidizing agents or atmospheric oxygen over extended periods.[6]
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Photodegradation: Aromatic compounds can be sensitive to light, which can induce degradation.[2]
Q3: Is this compound sensitive to moisture?
Yes, as with many amide-containing compounds, moisture can be a concern.[7] Moisture can facilitate hydrolysis of the amide bond, especially at non-neutral pH and elevated temperatures. Therefore, it is crucial to store the compound in a dry environment and handle it in a way that minimizes exposure to atmospheric moisture.[3][8]
Q4: What are the general handling precautions for this compound?
Standard laboratory safety practices should be followed. This includes:
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Handling the compound in a well-ventilated area or under a chemical fume hood.[3][4]
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Wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9][10]
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Avoiding inhalation of dust or fumes and contact with skin and eyes.[3][10]
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Washing hands thoroughly after handling.[10]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent experimental results | Compound degradation due to improper storage or handling. | 1. Verify Storage Conditions: Ensure the compound has been stored at 2-8°C in a dry, dark environment. 2. Check for Signs of Degradation: Visually inspect the compound for any changes in color or appearance. 3. Perform Quality Control: Run a purity check using a suitable analytical method like HPLC or LC-MS to confirm the integrity of the compound. |
| Poor solubility in a specific solvent | Incorrect solvent choice or degraded material. | 1. Consult Literature for Solubility Data: If available, check for recommended solvents. 2. Test a Range of Solvents: Experiment with small quantities in various common laboratory solvents. 3. Consider Compound Purity: Degraded material may exhibit different solubility characteristics. A purity check is recommended. |
| Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS) | Degradation of the compound or contamination. | 1. Analyze the Degradation Profile: Based on the likely degradation pathways (hydrolysis, oxidation), predict the mass of potential degradants and look for corresponding peaks. 2. Review Handling Procedures: Ensure that solvents and equipment used were clean and that the compound was not exposed to harsh conditions (e.g., extreme pH, high temperatures) during sample preparation. 3. Run a Blank: Analyze a sample of the solvent without the compound to rule out solvent contamination. |
Experimental Protocols
Protocol 1: Short-Term Stability Study of this compound in Solution
This protocol outlines a method to assess the stability of this compound in a common laboratory solvent over a short period.
Materials:
-
This compound
-
Acetonitrile (HPLC grade)
-
Deionized water (HPLC grade)
-
pH buffers (e.g., pH 4, 7, 9)
-
HPLC system with a UV detector
-
Analytical column (e.g., C18)
-
Vials
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Working Solution Preparation: Dilute the stock solution with a mixture of acetonitrile and the desired pH buffer (e.g., 50:50 v/v) to a final concentration of 100 µg/mL in separate vials for each pH condition.
-
Time Zero (T0) Analysis: Immediately after preparation, inject an aliquot of each working solution into the HPLC system to obtain the initial purity profile.
-
Incubation: Store the vials under different conditions:
-
Room temperature (e.g., 25°C)
-
Elevated temperature (e.g., 40°C)
-
Protected from light and exposed to light.
-
-
Time Point Analysis: At specified time points (e.g., 24, 48, 72 hours), inject an aliquot from each vial into the HPLC system.
-
Data Analysis: Compare the peak area of the parent compound at each time point to the T0 value to determine the percentage of degradation. Also, observe the appearance of any new peaks, which may indicate degradation products.
Visualizations
Potential Degradation Pathway of this compound
Caption: Potential hydrolytic degradation of this compound.
Troubleshooting Workflow for Inconsistent Results
Caption: Troubleshooting workflow for inconsistent experimental results.
References
-
ResearchGate. Temperature and pH-dependent stability of fentanyl analogs: Degradation pathways and potential biomarkers | Request PDF. [Link]
-
TIU FACULTY OF PHARMACY. Technology I 2022-2023 - Lecture Notes. [Link]
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SKC Inc. SDS 2002 - Aromatic Amine Cleaning Developing Solution.indd. [Link]
-
Uniphos Chemicals. Safety Data Sheet. [Link]
-
PubMed. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. [Link]
-
PubChem. N-(2-(3-fluorophenyl)-2-methoxyethyl)pivalamide. [Link]
-
ChemRxiv | Cambridge Open Engage. Thermal Degradation Energy Landscapes of Fluorofentanyls: Probing the Mechanisms and Energetics of Bond Breaking | Physical Chemistry. [Link]
-
MDPI. Creation of Long-Term Physical Stability of Amorphous Solid Dispersions N-Butyl-N-methyl-1-phenylpyrrolo[1,2-a]pyrazine-3-carboxamide, Resistant to Recrystallization Caused by Exposure to Moisture. [Link]
-
ResearchGate. (PDF) Exploring reductive degradation of fluorinated pharmaceuticals using Al2O3-supported Pt-group metallic catalysts: Catalytic reactivity, reaction pathways, and toxicity assessment. [Link]
-
BS Publications. CHAPTER 1 AROMATIC WATERS. [Link]
-
PubMed. Phenylurea herbicide degradation and N-nitrosodimethylamine formation under various oxidation conditions: Relationships and transformation pathways. [Link]
-
SlideShare. Aromatic waters. [Link]
-
PubMed. Assessment of aromatic amides in printed food contact materials: analysis of potential cleavage to primary aromatic amines during simulated passage through the gastrointestinal tract. [Link]
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Safety Operating Guide
A Guide to the Safe Disposal of N-(3-Fluorophenyl)pivalamide in a Laboratory Setting
This document provides essential safety and logistical information for the proper disposal of N-(3-Fluorophenyl)pivalamide (CAS No. 81740-17-2). As a trusted partner in your research, we are committed to providing guidance that extends beyond product specifications to ensure the safety of your laboratory personnel and the protection of our environment. This guide is designed for researchers, scientists, and drug development professionals, offering a framework for responsible chemical waste management.
Hazard Assessment and Characterization
Due to the data gap, a definitive hazard profile for this compound cannot be provided. However, based on its chemical structure—a fluorinated aromatic amide—we can infer potential hazards. The presence of a carbon-halogen bond classifies it as a halogenated organic compound.[2] Structurally related N-phenyl amides and fluorophenyl compounds often exhibit specific toxicities.[3][4][5] For instance, the similar compound 3-Amino-N-(3-fluorophenyl)propanamide is classified as harmful if swallowed, and causes skin, eye, and respiratory irritation.[6]
Therefore, this compound must be handled as a hazardous substance with the following potential (unconfirmed) hazards:
| Potential Hazard | GHS Hazard Code (Inferred) | Rationale / Precautionary Principle |
| Acute Toxicity, Oral | H302: Harmful if swallowed | Based on data for similar aromatic amides.[3][4][6] Do not ingest. |
| Skin Irritation | H315: Causes skin irritation | Common for N-phenyl compounds.[3][4][6] Avoid skin contact. |
| Eye Irritation | H319: Causes serious eye irritation | A frequent hazard for this chemical class.[3][6] Wear eye protection. |
| Respiratory Irritation | H335: May cause respiratory irritation | Potential for irritation if inhaled as dust or aerosol.[3][6] Handle in a fume hood. |
| Environmental Hazard | (Not specified) | Fluorinated organic compounds can be persistent in the environment.[7] Assume aquatic toxicity and prevent release to drains or soil. |
This conservative assessment dictates that this compound be managed as a regulated, non-acute hazardous chemical waste.
Immediate Safety & Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal preparation, ensure all personnel are equipped with the appropriate PPE. The causality is clear: preventing exposure is the most effective safety measure.
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Use safety glasses with side shields or chemical splash goggles.
-
Skin and Body Protection: A standard laboratory coat is required. Ensure skin is not exposed.
-
Respiratory Protection: All handling of the solid compound or solutions that could generate aerosols should be conducted within a certified chemical fume hood to prevent inhalation.
Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is not merely a suggestion but a requirement under regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[8] The following workflow ensures compliance and safety.
Step 1: Waste Characterization and Segregation
The foundational principle of chemical waste management is segregation to prevent dangerous reactions.[9][10]
-
Identify as Halogenated Organic Waste: Due to the fluorine atom, this compound must be disposed of in a container specifically designated for halogenated organic waste .[10]
-
Do Not Mix: Never mix halogenated waste with non-halogenated organic waste. The disposal costs and methods differ significantly, and improper mixing can create a complex and dangerous waste stream.[10]
-
Maintain Separation: Keep solid and liquid waste forms in separate, appropriately designated containers.[9][10]
Step 2: Containerization
Selecting the correct waste container is critical to prevent leaks and ensure compatibility.
-
Use an Approved Container: Employ a clearly marked, leak-proof container with a secure screw-top cap, provided by your institution's Environmental Health and Safety (EHS) department.
-
Material Compatibility: A high-density polyethylene (HDPE) or glass container is typically appropriate. Avoid metal containers for acidic waste streams, although this is not the primary concern here.
-
Headspace: Do not overfill the container. Leave at least 10% of the volume as headspace to allow for vapor expansion.
Step 3: Labeling
Proper labeling is a regulatory requirement and essential for the safety of all personnel who may handle the container.
-
Use a Hazardous Waste Tag: Affix your institution's official hazardous waste label to the container as soon as the first drop of waste is added.
-
Complete All Fields: Clearly write the full chemical name, "this compound," and list all other components of the waste solution with their approximate percentages.
-
Hazard Identification: Mark the label to indicate that the waste is "Hazardous" and, if options are available, check boxes for "Toxic" and "Irritant" based on the inferred hazards.
Step 4: Accumulation and Storage
Waste must be stored safely in a designated area pending collection.[11]
-
Satellite Accumulation Area (SAA): Store the sealed and labeled waste container in a designated SAA within the laboratory. This area should be under the direct control of laboratory personnel.[11]
-
Secondary Containment: Place the waste container within a larger, chemically resistant secondary container (such as a spill tray) to contain any potential leaks.[11]
-
Segregated Storage: Ensure the container is stored away from incompatible materials, such as strong oxidizing agents or bases.[9]
Step 5: Arranging for Disposal
Contact your institution's EHS or hazardous waste management office to schedule a pickup. Do not attempt to dispose of this chemical through standard trash or down the drain.
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper management and disposal of this compound waste.
Caption: Workflow for this compound Waste Disposal.
Ultimate Disposal Method: High-Temperature Incineration
The accepted and environmentally responsible method for disposing of halogenated organic compounds is high-temperature incineration at a licensed hazardous waste treatment, storage, and disposal facility (TSDF).[12][13][14][15]
-
Why Incineration? This process uses controlled flame combustion at extremely high temperatures (e.g., 1800°F or higher) to permanently destroy the hazardous organic constituents of the waste.[14][15]
-
Environmental Protection: Incineration dramatically reduces the volume of the waste and breaks down the compound into simpler, less harmful components like carbon dioxide, water, and inorganic halides.[12] Modern facilities employ advanced scrubbing and filtration systems to treat the exhaust gases and prevent the release of harmful pollutants.[15] This method is designated by the EPA as a Best Demonstrated Available Technology for many organic hazardous wastes.[14]
Emergency Procedures: Spills and Exposures
In the event of a spill or personnel exposure, immediate and correct action is vital.
-
Personnel Exposure:
-
Skin: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.
-
Eyes: Flush eyes with a gentle stream of water for at least 15 minutes at an eyewash station, holding the eyelids open.
-
Inhalation: Move the affected person to fresh air.
-
Seek Medical Attention: In all cases of exposure, seek immediate medical attention and provide the attending physician with the name of the chemical.
-
-
Spill Management:
-
Small Spills (in a fume hood): Absorb the spill with a chemical absorbent material (e.g., vermiculite or sand). Collect the contaminated absorbent into a designated hazardous waste container.
-
Large Spills: Evacuate the immediate area and alert your laboratory supervisor and institutional EHS department. Do not attempt to clean up a large spill without proper training and equipment.
-
By adhering to these procedures, you contribute to a culture of safety and responsibility, ensuring that your vital research does not come at the cost of personal or environmental health.
References
-
eCFR. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link]
-
Inspire Waste Management. (2021, February 25). Hazardous Waste Incineration. Retrieved from [Link]
-
University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines. Retrieved from [Link]
-
PubChem. (n.d.). Phenylalanine amide. Retrieved from [Link]
-
Kyzer, J. L., & Martens, M. (2021). Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology, 34(4), 678–680. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, December 4). State-only Hazardous Waste Subject to Resource Conservation and Recovery Act Manifests. Retrieved from [Link]
-
Harris, L. W., & Bergner, A. D. (1989). Toxicology of the fluoroalkenes: review and research needs. PubMed. Retrieved from [Link]
-
Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, October 9). Hazardous Waste Management Facilities and Units. Retrieved from [Link]
-
Clean Management. (n.d.). Waste Incineration Services. Retrieved from [Link]
-
Minnesota Attorney General's Office. (n.d.). FLUORINE CHEMISTRY. Retrieved from [Link]
-
Anenta. (2024, December 18). A guide to the disposal of laboratory waste. Retrieved from [Link]
-
National Institutes of Health. (2022). NIH Waste Disposal Guide 2022. Retrieved from [Link]
-
U.S. Waste Industries. (n.d.). Incineration Disposal. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]
-
Defense Technical Information Center. (1989, February 7). Toxicology of Some Fluoro-Organic Compounds. Retrieved from [Link]
-
UTMB Health. (2014, November 3). UTMB Health's Hazardous Material Incinerator [Video]. YouTube. Retrieved from [Link]
-
Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. Retrieved from [Link]
-
Australian Industrial Chemicals Introduction Scheme (AICIS). (2023, December 14). Benzenamine, N-phenyl- - Evaluation statement. Retrieved from [Link]
-
Kyzer, J. L., & Martens, M. (2021). Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology, 34(4), 678–680. Retrieved from [Link]
-
State of Maine. (n.d.). Chapter 850: IDENTIFICATION OF HAZARDOUS WASTES. Retrieved from [Link]
-
University of Maryland. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
-
PubChem. (n.d.). N-(2-(3-fluorophenyl)-2-methoxyethyl)pivalamide. Retrieved from [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
